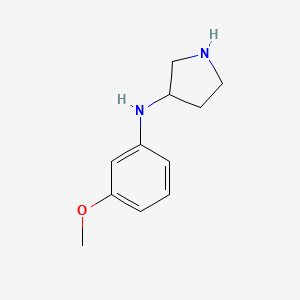

N-(3-methoxyphenyl)pyrrolidin-3-amine

カタログ番号 B1344491

CAS番号:

886506-01-0

分子量: 192.26 g/mol

InChIキー: RRDUJBANMNTWGQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

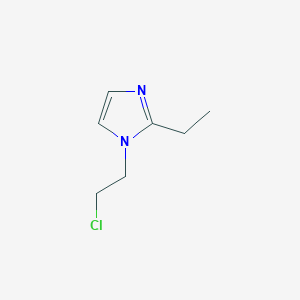

“N-(3-methoxyphenyl)pyrrolidin-3-amine” is a compound used for proteomics research . It has a molecular formula of C11H16N2O and a molecular weight of 192.26 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “N-(3-methoxyphenyl)pyrrolidin-3-amine”, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols . Another method involves the Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .Molecular Structure Analysis

The molecular structure of “N-(3-methoxyphenyl)pyrrolidin-3-amine” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The chemical reactions involving “N-(3-methoxyphenyl)pyrrolidin-3-amine” are diverse. For instance, the use of chiral t-Bu-pmrox and 3,5-difluoro-pyrox ligands can result in the formation of divinylated products with high chemo-, regio-, and enantioselectivity .Physical And Chemical Properties Analysis

“N-(3-methoxyphenyl)pyrrolidin-3-amine” has a molecular formula of C11H16N2O and a molecular weight of 192.26 . Further physical and chemical properties are not explicitly mentioned in the available resources.科学的研究の応用

Enantioselective Synthesis and Catalysis

- The Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes leads to products with good to excellent diastereoselectivity, facilitating the synthesis of pyrrolidines and pyrrolines. This process is pivotal in the enantioselective synthesis of complex molecules, including ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate and ethyl (2R,3R,4S)-2-(4-methoxyphenyl)-4-(3,4-(methylenedioxy)phenyl)pyrrolidine-3-carboxylate (Revial et al., 2000).

Pyrrolidine Derivatives and Their Applications

- Pyrrolidine derivatives, including those based on N-(3-methoxyphenyl)pyrrolidin-3-amine, have been synthesized for potential applications as alpha-glucosidase inhibitors. These compounds showcase a multifaceted approach for creating highly functionalized pyrrolidine rings, which could lead to new therapeutic agents (Muhamad Zulfaqar Bacho et al., 2020).

Chiral Molecular Conformation and Kinetic Resolution

- N-(2-methoxy-1-naphthoyl)pyrrolidine has been utilized in spontaneous crystallization to afford chiral crystals. These chiral crystals facilitate the kinetic resolution of racemic amines, demonstrating the compound's utility in stereochemical manipulations and the synthesis of chiral substances (M. Sakamoto et al., 2011).

Fluorescence and Drug Delivery Applications

- Fluorescent N-(2 and 3-methoxyphenyl) thieno [3, 2-b] pyridin-7-amines, which could be synthesized via methods involving N-(3-methoxyphenyl)pyrrolidin-3-amine, have been studied for their growth inhibitory effects in tumor cell lines. Encapsulation in nanoliposomes indicates potential applications in drug delivery, highlighting the compound's relevance in developing new antitumor agents (E. M. Castanheira, 2015).

Advanced Material Synthesis

- The synthesis of 3-substituted pyrrolidines from activated alkenes demonstrates the compound's utility in creating advanced materials. These methods enable the preparation of derivatives with potential applications in medicinal chemistry and agrochemicals (A. Kurkin et al., 2007).

将来の方向性

特性

IUPAC Name |

N-(3-methoxyphenyl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-2-3-9(7-11)13-10-5-6-12-8-10/h2-4,7,10,12-13H,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDUJBANMNTWGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)pyrrolidin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)

![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

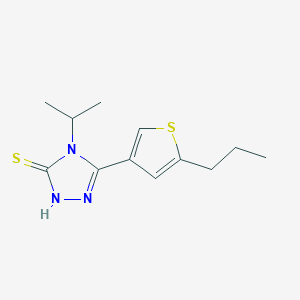

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)

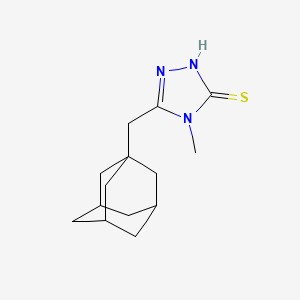

![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)

![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)

![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)

![2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344430.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)

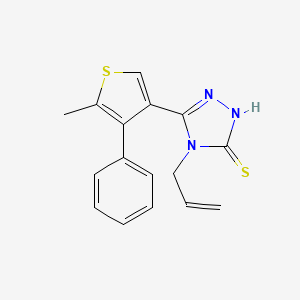

![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)